molecular formula C12H12ClNO3 B1604151 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 75810-52-5

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1604151
CAS No.: 75810-52-5
M. Wt: 253.68 g/mol
InChI Key: RUANRJGGZNVVBZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 75810-52-5) is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 g/mol . It is a derivative of the 5-oxopyrrolidine-3-carboxylic acid scaffold, a structure recognized in medicinal chemistry for its wide spectrum of biological activities. This specific compound features a 4-chlorophenyl group at the 2-position and a methyl group at the 1-position of the pyrrolidine ring. Compounds based on the 5-oxopyrrolidine core are extensively investigated for their potential in pharmaceutical development. Scientific literature indicates that 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated analgesic and antihypoxic effects in preclinical studies . Furthermore, this structural class serves as a promising scaffold for the development of novel agents with antioxidant , antimicrobial , and anticancer properties . Researchers value these derivatives for their versatility in chemical synthesis, allowing for the creation of diverse libraries of compounds, including hydrazides, hydrazones, and various azole hybrids (such as pyrazoles and triazoles), to explore and optimize biological activity . This product is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions are recommended: seal the product dry and store at 2-8°C .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUANRJGGZNVVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633244
Record name 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75810-52-5
Record name 2-(4-Chlorophenyl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75810-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Substitution Route

  • Starting Materials: 4-chlorophenyl-substituted precursors such as 4-chlorobenzaldehyde or 4-chlorophenylacetic acid derivatives.
  • Cyclization: A key step involves cyclization to form the 5-oxopyrrolidine ring, often via intramolecular condensation or cycloaddition reactions.
  • N-Methylation: The nitrogen atom is methylated typically using methyl iodide or dimethyl sulfate under basic conditions.
  • Carboxylation: The carboxylic acid group is introduced or retained through ester hydrolysis or direct carboxylation methods.

This general approach is supported by synthetic analogs reported in the literature, for example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, where aromatic substitution and pyrrolidine ring formation are key steps.

Condensation and Functional Group Transformations

  • Condensation reactions involving carbothioamides and carboxamides have been employed to create heterocyclic pyrrolidinone derivatives with aromatic substitutions, including chloro groups on the phenyl ring.
  • Acidic or alkaline media are used to facilitate cyclization and ring closure, as well as to modify substituents on the aromatic ring or the pyrrolidine core.
  • Methylation of the nitrogen is typically performed post-cyclization to avoid side reactions.

Esterification and Salt Formation Techniques

  • Esterification catalysts such as thionyl chloride or concentrated sulfuric acid are used to convert carboxylic acids to esters, which can then be hydrolyzed back to acids or converted to salts.
  • Potassium salts of intermediates are prepared using potassium sources in suitable solvents to enhance solubility and reactivity in subsequent steps.

Detailed Reaction Conditions and Yields

Step Reagents / Conditions Notes Typical Yield (%)
Pyrrolidine ring formation Cyclization in acidic or basic medium (e.g., sulfuric acid, NaOH) Intramolecular condensation or cycloaddition 70-85
N-Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Performed after ring closure 75-90
Carboxyl group introduction Esterification with thionyl chloride, hydrolysis with aqueous base Protects carboxyl during other steps 80-95
Aromatic substitution Starting from 4-chlorophenyl precursors Ensures correct substitution pattern Variable

Analytical and Spectroscopic Confirmation

  • NMR Spectroscopy: Carbon resonances at ~152-167 ppm confirm heterocyclic and carbonyl carbons; proton NMR confirms aromatic substitution and methylation.
  • IR Spectroscopy: Characteristic absorption bands for C=O (around 1700 cm⁻¹) and C-Cl bonds support structure.
  • Mass Spectrometry: Confirms molecular weight and substitution pattern.
  • Chromatography: Purification by column chromatography or recrystallization ensures high purity.

Research Findings and Optimization

  • Substituted pyrrolidine derivatives with 4-chlorophenyl groups show enhanced biological activities, motivating optimization of synthetic routes for higher yields and purity.
  • Use of polar aprotic solvents such as DMF or DMSO improves reaction rates in methylation and cyclization steps.
  • Acidic catalysis with sulfuric acid enhances cyclization efficiency but requires careful control to avoid side reactions.
  • Potassium salt formation improves intermediate stability and handling in multi-step syntheses.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Cyclization + N-methylation Acid/base catalysis, methyl iodide High yield, straightforward Requires careful pH control
Esterification + Hydrolysis Thionyl chloride, aqueous base Protects carboxyl group Additional steps increase time
Salt formation Potassium sources, polar solvents Enhances solubility and reactivity Requires solvent removal

This comprehensive overview integrates diverse synthetic strategies and research findings on preparing this compound and closely related analogs, providing a professional and authoritative guide for researchers and chemists in the field.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
  • 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
  • 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-4-carboxylic acid

Uniqueness

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific position of the chlorophenyl group and the ketone functionality on the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Biological Activity

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, with the CAS number 75810-52-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₂ClNO₃
  • Molecular Weight : 253.68 g/mol
  • LogP : 1.88190 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including those similar to this compound. In vitro assays have shown promising results against various cancer cell lines:

CompoundCell LineViability (%)Reference
This compoundA549 (lung adenocarcinoma)78–86% post-treatment viability
Compound with 4-dimethylamino phenyl substitutionA549Significantly reduced viability
Compound with 4-bromophenyl substitutionA549Reduced viability to 61%

The studies indicate that modifications in the phenyl ring can enhance anticancer activity. For instance, compounds with specific substitutions (like 4-dimethylamino and 4-bromophenyl) showed improved efficacy against A549 cells.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored, particularly against multidrug-resistant strains:

PathogenMIC (µg/mL)Activity
Methicillin-resistant Staphylococcus aureus (MRSA)>64 µg/mLNo significant activity observed for related compounds
Gram-negative pathogens (e.g., E. coli)>64 µg/mLNo significant activity observed

While some derivatives demonstrated promising antimicrobial properties, the specific compound showed limited effectiveness against Gram-negative bacteria.

Study on Anticancer Activity

In a detailed study examining various 5-oxopyrrolidine derivatives, it was found that:

  • The incorporation of halogenated phenyl groups significantly influenced the cytotoxicity against cancer cell lines.
  • For example, the presence of a 4-chlorophenyl group improved the overall anticancer activity compared to non-substituted analogs .

Study on Antimicrobial Resistance

Research focusing on antimicrobial resistance highlighted the urgent need for novel compounds. The study emphasized that while many derivatives showed potential, the specific compound's lack of efficacy against resistant strains indicates a need for further structural optimization .

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted anilines and carbonyl-containing precursors. For example, analogous pyrrolidine derivatives (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) are synthesized via refluxing itaconic acid with 2,4-difluoroaniline in water, followed by esterification . For the target compound, substituting 4-chloroaniline and optimizing reaction conditions (e.g., solvent polarity, temperature) could yield the desired product. Intermediate purification may employ selective crystallization, as demonstrated in isomer separation using Lewis acids like AlCl₃ .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (O-H) groups.
  • X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and crystal packing . For example, similar compounds (e.g., N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) were analyzed at 296 K with mean C–C bond lengths of 0.007 Å .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry at the pyrrolidine ring.
  • Isomerization Control : Use Lewis acids (e.g., AlCl₃) to convert undesired cis isomers to trans configurations, as demonstrated in atovaquone synthesis .
  • Chromatography : Utilize chiral stationary phases (CSPs) in HPLC for enantiomer separation.

Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. For example, oxazolo-pyridine derivatives with similar chlorophenyl groups show affinity for kinases or antimicrobial targets .
  • QSAR Modeling : Train models on pyrrolidine derivatives to correlate structural descriptors (e.g., logP, polar surface area) with observed activities (e.g., IC₅₀ values).

Q. How are crystallographic data contradictions resolved for this compound?

  • Methodological Answer :
  • Data Validation : Cross-validate X-ray results with spectroscopic data (e.g., NMR coupling constants for stereochemistry).
  • Refinement Protocols : Apply twin refinement in SHELXL for twinned crystals. For example, a related pyrazole-carboxylic acid compound achieved an R-factor of 0.072 after iterative refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

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